1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid
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Overview
Description
1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid is a complex organic compound featuring a thiazole ring, a furan ring, and a pyrrolidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan aldehyde with a thiazole derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with a pyrrolidine carboxylic acid derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on maximizing yield, reducing reaction time, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted thiazole compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazolidine and thiazole-based drugs (e.g., ritonavir, abafungin) share structural similarities and exhibit diverse biological activities.
Furan Derivatives: Compounds containing furan rings, such as furanones, also display significant bioactivity and are used in various applications.
Uniqueness
1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid is unique due to its combined structural features of thiazole, furan, and pyrrolidine rings, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-11-10(7-8-3-2-6-19-8)20-13(14-11)15-5-1-4-9(15)12(17)18/h2-3,6-7,9H,1,4-5H2,(H,17,18)/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUMQCSUBABHPJ-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=O)C(=CC3=CC=CO3)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=NC(=O)/C(=C/C3=CC=CO3)/S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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